[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine
Overview
Description
[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine is a useful research compound. Its molecular formula is C11H12N2S and its molecular weight is 204.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Synthetic Approaches : Compounds with structural similarities to "[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine" have been synthesized through various methods, including condensation reactions and cycloaddition reactions, showcasing the diverse synthetic routes available for thiazole derivatives and their potential applications in developing new materials or pharmaceuticals (Shimoga et al., 2018), (Younas et al., 2014).
Antimicrobial Activities
- Antibacterial and Antifungal Properties : Several thiazole derivatives have been evaluated for their antimicrobial properties, indicating the potential of such compounds in developing new antibacterial and antifungal agents. The structure-activity relationship studies could provide insights into optimizing the antimicrobial efficacy of thiazole-based compounds (Visagaperumal et al., 2010), (Hussein & Azeez, 2013).
Catalytic and Chemical Applications
- Catalysis : Research on thiazole and related compounds has explored their use as ligands in catalytic reactions, suggesting potential applications in organic synthesis and industrial processes. For example, thiazole-based ligands have been employed in transfer hydrogenation reactions, highlighting their versatility and efficiency in catalysis (Karabuğa et al., 2015).
Molecular Docking and Drug Design
- Potential Therapeutic Applications : The use of thiazole derivatives in molecular docking studies to identify potential drug candidates against diseases like COVID-19 demonstrates the relevance of thiazole compounds in drug discovery and development. These studies can guide the synthesis of novel therapeutics with improved efficacy and selectivity (Abu-Melha et al., 2022).
Photodynamic Therapy and Imaging
- Photodynamic Therapy (PDT) : Certain thiazole derivatives have been investigated for their potential in photodynamic therapy, a treatment modality for cancer. The studies focus on their ability to generate reactive oxygen species upon light activation, indicating the potential application of thiazole compounds in therapeutic interventions and cellular imaging (Basu et al., 2014).
Safety and Hazards
Future Directions
Thiazole derivatives, including “[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine”, continue to be of interest in various fields such as medicinal chemistry due to their diverse biological activities . Future research may focus on exploring their potential applications and improving their synthesis methods.
Properties
IUPAC Name |
[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,6,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFGOTFVNVMPSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.